molecular formula C36H50O14 B1684284 Zaragozic acid D2 CAS No. 155179-15-0

Zaragozic acid D2

Cat. No.: B1684284
CAS No.: 155179-15-0
M. Wt: 706.8 g/mol
InChI Key: WDLYATMIWWDJQY-FYSMYQDTSA-N
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Description

Zaragozic acid D2 is a natural product isolated from the keratinophilic fungus Amauroascus niger. It belongs to the zaragozic acid family, which are potent inhibitors of squalene synthase, an enzyme involved in sterol synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zaragozic acid D2 involves complex organic reactions. One notable method is the silyl glyoxylate cascade approach, which has been used to synthesize zaragozic acid C, a closely related compound. This method involves intramolecular aldol cyclization, condensation, and silyl transfer reactions to construct the oxygenated backbone fragment .

Industrial Production Methods

Industrial production of this compound is primarily through fermentation processes using the fungus Amauroascus niger. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Zaragozic acid D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .

Scientific Research Applications

Zaragozic acid D2 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It serves as a tool to investigate the role of squalene synthase in sterol synthesis.

    Medicine: this compound has potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.

    Industry: It is used in the development of antifungal agents and other pharmaceuticals

Mechanism of Action

Zaragozic acid D2 exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition leads to a decrease in sterol production, which can lower cholesterol levels in the body. Additionally, this compound inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .

Comparison with Similar Compounds

Properties

CAS No.

155179-15-0

Molecular Formula

C36H50O14

Molecular Weight

706.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1

InChI Key

WDLYATMIWWDJQY-FYSMYQDTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O

SMILES

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid D(2); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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